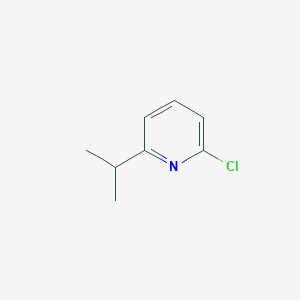

2-Chloro-6-isopropylpyridine

Vue d'ensemble

Description

Synthesis Analysis

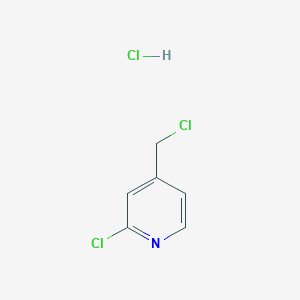

The synthesis of chlorinated pyridine derivatives, including 2-chloro-6-isopropylpyridine, often involves stepwise modifications of methylpyridine precursors. For instance, 6-chloro-2-chloromethylpyridine is prepared from 6-chloro-2-methylpyridine through a series of conversions: from 2-Me to 2-acetoxymethyl, then to 2-hydroxymethyl, and finally to the 2-chloromethyl substituent (Barnes, Hartley, & Jones, 1982). Additionally, unusual C-6 lithiation of 2-chloropyridine mediated by BuLi-Me(2)N(CH(2))(2)OLi showcases a regioselective approach for synthesizing chlorinated pyridinic synthons (Choppin, Gros, & Fort, 2000).

Molecular Structure Analysis

Molecular structure analyses, such as rotational isomers and density functional theory (DFT) studies, provide comprehensive insights into the geometry and electronic structure of chlorinated pyridines. The FT-IR and FT-Raman spectroscopic studies, combined with DFT calculations, have revealed the vibrational frequencies and molecular geometry optimization for various chloropyridine derivatives, suggesting a stable rotational isomer form and electronic characteristics conducive to chemical reactivity (Balachandran, Lalitha, & Rajeswari, 2012).

Chemical Reactions and Properties

Chemical reactivity studies highlight the versatility of chloropyridines in forming complex structures. For example, the condensation of diacetylpyridine with chlorohydrazinopyridine under acidic conditions yields novel ligands capable of complexing with transition metals, demonstrating the utility of chloropyridines in coordination chemistry (Constable & Holmes, 1987).

Physical Properties Analysis

Investigations into the physical properties of chloropyridines, such as thermal and photophysical behavior, underscore their potential in material science. Thermal and light-induced spin transitions in iron(II) complexes of chloropyridines illustrate the influence of molecular structure on material properties, with polymorphism affecting spin-crossover behavior (Pritchard et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-chloro-6-isopropylpyridine and related compounds, such as their interaction with DNA, antimicrobial activities, and spectroscopic properties, have been explored to understand their biological and chemical significance. Studies on the interaction of chloropyridines with DNA and their antimicrobial activities highlight their potential biomedical applications (Evecen, Kara, İdil, & Tanak, 2017).

Applications De Recherche Scientifique

Coordination Chemistry : A study by Constable and Holmes (1987) explored the coordination chemistry of 2,6-diacetylpyridine bis(6-chloro-2-pyridylhydrazone), which forms complexes with a wide range of metal ions, showing different geometries (Constable & Holmes, 1987).

Biological Sensing : Halcrow (2005) discussed the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, which have potential applications in biological sensing and unusual iron complexes with spin-state transitions (Halcrow, 2005).

Pharmaceutical Building Blocks : Bobbio and Schlosser (2001) highlighted the selective functionalization of trihalopyridines, including 2,3,5-trihalopyridines, for new pharmaceutical research structures (Bobbio & Schlosser, 2001).

Electrophilic Trapping Reactions : Mongin, Tognini, Cottet, and Schlosser (1998) demonstrated a method for substituting 2-chloro-6-(trifluoromethyl)pyridine, useful in halogen/metal exchange and electrophilic trapping reactions (Mongin et al., 1998).

Sensing Applications : Ndung’u et al. (2022) showed that 2,6-dichloro-meso-(2- and 3-pyridinium)-BODIPYs have properties suitable for sensing applications, with high water solubility and low cytotoxicity (Ndung’u et al., 2022).

Synthesis of Chlorinated Pyridinic Synthons : Choppin, Gros, and Fort (2000) described the use of BuLi-Me(2)N(CH(2))(2)OLi superbase for regioselective C-6 lithiation of 2-chloropyridine, enabling the preparation of useful synthons (Choppin, Gros, & Fort, 2000).

Macrocyclic Systems Synthesis : Chambers et al. (2003) used perfluoro-4-isopropylpyridine to synthesize various macrocyclic systems with pyridine sub-units, enabling complexation of cations and anions (Chambers et al., 2003).

Safety and Hazards

2-Chloro-6-isopropylpyridine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2B), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective clothing and eye protection .

Propriétés

IUPAC Name |

2-chloro-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISXDNFVHBWJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561790 | |

| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-isopropylpyridine | |

CAS RN |

120145-22-4 | |

| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

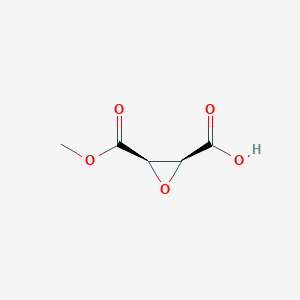

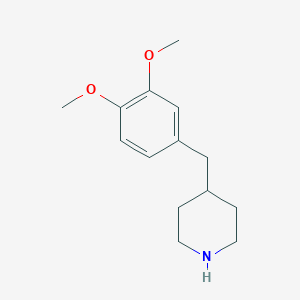

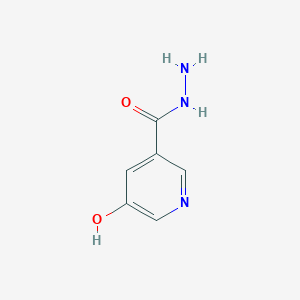

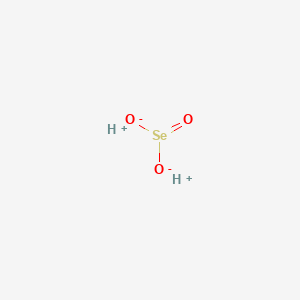

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)